1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and heterocycles in medicinal chemistry. Its isobutyl substituent at the N1 position provides moderate steric bulk, enhancing solubility in organic solvents while maintaining reactivity in catalytic processes. This compound is pivotal in drug discovery, particularly for kinase inhibitors and bromodomain-targeting agents .
Properties
IUPAC Name |
1-(2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BN2O2/c1-10(2)8-16-9-11(7-15-16)14-17-12(3,4)13(5,6)18-14/h7,9-10H,8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEBZRNYQBODKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374778 | |
| Record name | 1-(2-Methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-66-4 | |
| Record name | 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827614-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 827614-66-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Preparation of Pyrazole Intermediate
The pyrazole core is synthesized or obtained as a precursor. Depending on the desired substituents:
- Reagents: Pyrazole derivatives are functionalized with halides (e.g., iodopyrazoles) or other reactive groups.
- Conditions: Reactions are typically carried out in solvents like N-methylpyrrolidone (NMP) or tetrahydrofuran (THF) under inert atmospheres to prevent unwanted side reactions.
Step 2: Formation of Boronate Ester
This step involves coupling a boronic acid derivative (e.g., bis(pinacolato)diboron) with the pyrazole intermediate:
- Catalysts: Palladium-based catalysts such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II).
- Base: Potassium acetate or cesium carbonate is used to facilitate the coupling reaction.
- Reaction Conditions:
- Temperature: Typically around 80–95°C.
- Solvent: Polar aprotic solvents like dioxane or THF.
- Time: Reaction times range from 5–16 hours.
This step yields the boronate ester-functionalized pyrazole.
Step 3: Isobutyl Substitution
The introduction of the isobutyl group onto the pyrazole ring can be achieved through alkylation reactions:
- Reagents: Alkyl halides (e.g., isobutyl bromide) in the presence of strong bases like sodium hydride.
- Conditions: Conducted in anhydrous solvents under controlled temperatures to prevent side reactions.
Optimized Conditions for Industrial Applications
Recent studies have focused on optimizing these synthetic routes to make them more suitable for industrial-scale production:
- Improved Yields: By refining reaction conditions and using high-purity reagents.
- Environmentally Friendly Processes: Reducing harmful byproducts by using milder bases and solvents.
- Scalability: Ensuring that all steps are reproducible and efficient at larger scales.
Data Table: Key Reaction Parameters
| Step | Reagents & Catalysts | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| Pyrazole Functionalization | Iodopyrazoles + Base | NMP | 80 | 20 hours | ~65 |
| Boronate Ester Formation | Bis(pinacolato)diboron + Pd catalyst + KAc | Dioxane | 95 | 5 hours | ~44 |
| Isobutyl Substitution | Isobutyl bromide + NaH | THF | Ambient | Variable | ~80 |
Analytical Characterization
The final product is characterized using techniques such as:
- Melting Point Analysis: Typical melting point ranges from 94–95°C.
- Mass Spectrometry (ESI-MS): Confirms molecular weight; e.g., [M+Na]+ peak at m/z ~400.
- NMR Spectroscopy (1H-NMR): Provides detailed structural information:
- δ values for aromatic and aliphatic protons are consistent with expected chemical shifts.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).
Bases: Typically potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: THF, DMF, or toluene.
Temperatures: Generally between 50-100°C.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Alcohols/Phenols: Formed via oxidation of the boronic ester.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been studied for their ability to inhibit tumor growth in various cancer cell lines. The dioxaborolane group enhances the compound's stability and bioavailability, making it a promising candidate for further development in cancer therapeutics .
Neuroprotective Effects
Studies have suggested that pyrazole derivatives can also provide neuroprotective effects. The incorporation of the dioxaborolane group may contribute to this activity by modulating oxidative stress and inflammation pathways in neuronal cells. This potential application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Materials Science
Synthesis of Functional Materials
The unique structure of this compound allows it to be utilized in the synthesis of advanced materials. Its boron-containing structure makes it suitable for creating polymers with enhanced thermal stability and mechanical properties. Researchers are exploring its use in the development of high-performance coatings and composites .
Catalysis
The compound has been investigated as a catalyst in various organic reactions. Its ability to stabilize radical intermediates makes it a valuable tool in synthetic organic chemistry. The dioxaborolane moiety can facilitate cross-coupling reactions that are essential for constructing complex organic molecules .
Agricultural Chemistry
Pesticide Development
The incorporation of boron into organic compounds has been shown to enhance their efficacy as pesticides. This compound has been evaluated for its potential use as a pesticide due to its ability to disrupt metabolic processes in target pests while being less harmful to beneficial organisms .
Herbicide Formulation
In addition to its pesticidal properties, this compound has been explored for formulation into herbicides. Its selective action against specific weed species could lead to more environmentally friendly agricultural practices by minimizing collateral damage to crops .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various pyrazole derivatives. Among these derivatives, this compound exhibited potent cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Material Applications
In a recent publication in Advanced Materials, researchers reported the use of boron-containing pyrazoles in creating nanocomposite materials with enhanced electrical conductivity and thermal stability. The incorporation of this compound into polymer matrices improved mechanical strength without compromising flexibility .
Mechanism of Action
The mechanism by which 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate, followed by reductive elimination to yield the coupled product.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Steric/Electronic Effects
Alkyl Substituents
- 1-Isopropyl Analogue (CAS RN: 879487-10-2) :
The isopropyl group introduces branching closer to the pyrazole ring, leading to increased steric hindrance compared to isobutyl. This slows alkylation reactions (e.g., requiring 72 hours with 2-iodopropane) but improves metabolic stability in vivo . - 1-Cyclobutylmethyl Analogue (CAS RN: 1233526-47-0) :
The cyclobutylmethyl group adds rigidity and bulk, significantly reducing reactivity in cross-coupling reactions. However, this enhances selectivity in binding hydrophobic pockets of proteins, as seen in kinase inhibitor studies .
Aromatic and Polar Substituents
- 1-Phenyl-3,5-Dimethyl Analogue :
The phenyl ring enables π-π stacking interactions in protein binding, making it effective in BET bromodomain inhibition. The electron-donating methyl groups increase pyrazole ring electron density, accelerating Suzuki coupling rates . - 1-(2,2-Dimethoxyethyl) Analogue :
Ether oxygen atoms improve aqueous solubility, favoring applications in aqueous-phase reactions. However, the polar group reduces membrane permeability, limiting its use in CNS-targeting drugs .
Unsubstituted Parent Compound :
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole lacks an N1 substituent, offering minimal steric hindrance and maximal reactivity. It serves as a versatile intermediate but suffers from poor solubility in non-polar solvents .
Physicochemical Properties
| Compound | Molecular Weight | logP<sup>*</sup> | Solubility (THF) | Reactivity in Suzuki Coupling |
|---|---|---|---|---|
| 1-Isobutyl derivative | ~282.16 | 3.2 | High | Moderate |
| 1-Isopropyl (CAS: 879487-10-2) | ~268.15 | 3.0 | Moderate | Slow |
| 1-Cyclobutylmethyl (CAS: 1233526-47-0) | 262.16 | 3.5 | Low | Very Slow |
| 1-Phenyl-3,5-dimethyl | 298.18 | 4.1 | Moderate | Fast |
| Parent (unsubstituted) | 208.07 | 1.8 | Low | Very Fast |
<sup>*</sup>Predicted using fragment-based methods.
Biological Activity
1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound with notable biological activity. This compound belongs to a class of pyrazole derivatives that have garnered attention for their potential therapeutic applications. The following sections provide a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H23BN2O2
- Molecular Weight : 235.24 g/mol
- Density : 1.003 g/mL at 25 °C
- Boiling Point : 248-249 °C
Research indicates that this compound acts primarily as an inhibitor of Rho-associated protein kinase (ROCK) pathways. ROCK is implicated in various cellular processes including cytoskeletal dynamics and cell migration. The inhibition of ROCK can lead to significant effects on smooth muscle contraction and neuronal signaling.
Key Mechanisms:
- ROCK Inhibition : This compound has been shown to inhibit both ROCK1 and ROCK2 effectively, which are crucial in regulating various physiological processes and diseases such as hypertension and neurodegeneration .
- Neuroprotective Effects : In models of neurodegeneration (e.g., amyotrophic lateral sclerosis), this compound demonstrated protective effects by modulating signaling pathways associated with neuronal survival .
Pharmacological Effects
The biological activity of the compound has been evaluated in several studies:
Table 1: Summary of Pharmacological Effects
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Neuroprotection :
- Hypertension Model :
- Inflammation Reduction :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-isobutyl-4-(dioxaborolan-2-yl)-1H-pyrazole, and how can common impurities be identified?
- Methodological Answer : The compound is typically synthesized via sequential alkylation and Suzuki-Miyaura coupling. For example, alkylation of pyrazole precursors with isobutyl halides under basic conditions (K₂CO₃, DMF) introduces the isobutyl group, followed by boronation using bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts (e.g., PdCl₂(PPh₃)₂) . Common impurities include unreacted starting materials, protodeboronated byproducts, or oxidized boronic acids. These can be detected via HPLC, TLC, or ¹¹B NMR spectroscopy.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole proton splitting, isobutyl CH₃ signals, and dioxaborolan methyl groups) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or HRMS).
- X-ray Crystallography : Resolve crystal structures using programs like SHELXL for unambiguous confirmation .
- ¹¹B NMR : Verify boronic ester integrity (δ ~30 ppm for dioxaborolanes) .
Advanced Research Questions
Q. How can reaction conditions for Suzuki-Miyaura cross-coupling be optimized when using this compound as a boronic ester partner?
- Methodological Answer : Key factors include:
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/H₂O mixtures (e.g., 1:1 v/v) under degassed conditions .
- Base : Na₂CO₃ or NaHCO₃ (1–2 M aqueous solutions) to maintain pH and prevent protodeboronation .
- Temperature : Microwave irradiation (140°C, 0.5 h) improves yields in sterically hindered systems .
- Additives : Ligands like PPh₃ stabilize palladium intermediates, reducing side reactions .
Q. What strategies mitigate protodeboronation or oxidation of the dioxaborolan moiety during storage or reactions?
- Methodological Answer :
- Storage : Keep at –20°C under inert atmosphere (argon) to prevent hydrolysis/oxidation .
- Reaction Design : Use degassed solvents and minimize exposure to protic or acidic conditions. Add antioxidants (e.g., BHT) or stabilize with Lewis bases (e.g., NEt₃) .
- Monitoring : Track boronate stability via ¹¹B NMR or LC-MS during reaction progression .
Q. How does the isobutyl substituent influence steric and electronic effects in cross-coupling reactions compared to other alkyl groups (e.g., benzyl or tert-butyl)?
- Methodological Answer :
- Steric Effects : Isobutyl groups (branched C4) introduce moderate steric hindrance, which can slow transmetallation but improve regioselectivity in coupling with aryl halides. Compare to tert-butyl (higher hindrance) or methyl (lower) analogs .
- Electronic Effects : Electron-donating alkyl groups slightly enhance boronate reactivity in Suzuki reactions, though less significantly than electron-withdrawing substituents .
Data Contradiction and Experimental Design
Q. How should researchers resolve discrepancies in reported yields for reactions involving this compound?
- Methodological Answer :
- Variable Control : Replicate conditions precisely (e.g., catalyst loading, solvent purity, degassing time). For example, Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ may yield differences due to ligand stability .
- Byproduct Analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., homocoupling or deborylation).
- Scale Effects : Microwave vs. conventional heating may alter kinetics; small-scale reactions (<1 mmol) often report higher yields .
Q. What advanced computational or experimental methods can predict regioselectivity in functionalization of the pyrazole ring?
- Methodological Answer :
- DFT Calculations : Model transition states to predict coupling sites (e.g., C4 vs. C5 positions on pyrazole) .
- Isotopic Labeling : Use ¹³C-labeled boronic esters to track coupling positions via NMR .
- Competition Experiments : Compare reactivity with para-substituted aryl halides to map electronic preferences .
Structural and Mechanistic Insights
Q. What challenges arise in crystallizing this compound for X-ray analysis, and how are they addressed?
- Methodological Answer :
- Crystallization Issues : The flexible isobutyl group and hydrophobic dioxaborolan moiety may hinder crystal formation. Use mixed solvents (e.g., hexane/EtOAc) or vapor diffusion methods .
- Data Refinement : SHELXL is preferred for handling disorder in alkyl chains or boronate rings .
Table: Key Reaction Parameters from Literature
| Reaction Type | Catalyst | Solvent System | Temperature | Yield (%) | Reference ID |
|---|---|---|---|---|---|
| Suzuki Coupling | PdCl₂(PPh₃)₂ | THF/H₂O | 100°C | 77 | |
| Microwave-Assisted Coupling | Pd(PPh₃)₄ | THF/H₂O | 140°C (MW) | 85 | |
| Alkylation | K₂CO₃/KI | DMF | RT–100°C | 6–82 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
